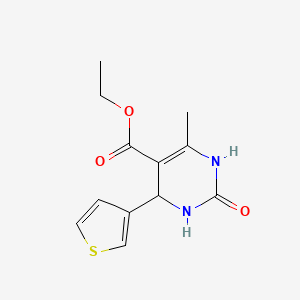![molecular formula C19H19N5O3 B2641100 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1428366-95-3](/img/structure/B2641100.png)
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic molecule. It is related to the class of compounds known as pyrazolylpyridazines . These compounds are known for their wide spectrum of biological activity, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form specific derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives has shown significant anticancer and anti-5-lipoxygenase activities. These compounds, including derivatives of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were synthesized and exhibited potent cytotoxic effects against HCT-116 and MCF-7 cancer cell lines. The structure-activity relationship (SAR) analysis provided insights into their mechanism of action, highlighting the potential of such derivatives in cancer therapy (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Agents
Another research focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds displayed considerable COX-1/COX-2 inhibition and possessed analgesic and anti-inflammatory activities, making them promising candidates for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Cytotoxic Activity of Carboxamide Derivatives
Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and evaluated for their growth inhibitory properties against various cancer cell lines. The compounds exhibited potent cytotoxic activities, with some showing IC(50) values less than 10 nM. This study underscores the potential of carboxamide derivatives as effective anticancer agents (Deady et al., 2003).
SARS-CoV Protease Inhibitors
Thieno[2,3-d]-pyrimidine derivatives have been identified as potent SARS-CoV 3C-like protease inhibitors. These compounds were synthesized through various chemical reactions and showed activity against the influenza A neuraminidase virus, indicating their potential in the development of treatments for viral infections (El-All et al., 2016).
Antimicrobial and Insecticidal Potential
Pyrimidine linked pyrazole heterocyclics synthesized by microwave irradiative cyclocondensation demonstrated significant insecticidal and antibacterial activities. These compounds, targeting Pseudococcidae insects and selected microorganisms, offer a new approach to the design of agrochemicals and antimicrobial agents (Deohate and Palaspagar, 2020).
Wirkmechanismus
Target of Action
The primary targets of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects . They have been used in the treatment of diseases like leishmaniasis and malaria .
Mode of Action
The exact mode of action of This compound It is suggested that the strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might play a role .
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Result of Action
The molecular and cellular effects of This compound It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities , suggesting that they may have significant effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-11-8-12(2)24(23-11)17-9-16(20-10-21-17)22-19(25)18-13(3)26-14-6-4-5-7-15(14)27-18/h4-10,13,18H,1-3H3,(H,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHFYMFZSDVYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NC=N3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


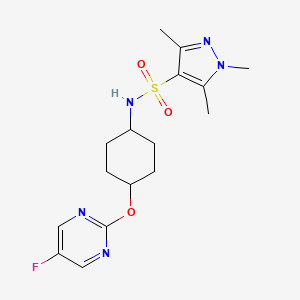
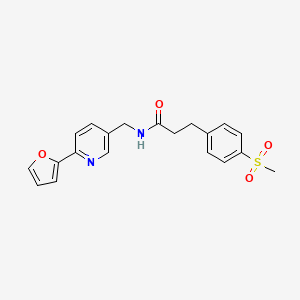
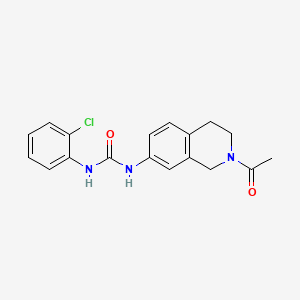

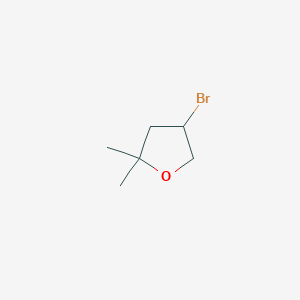
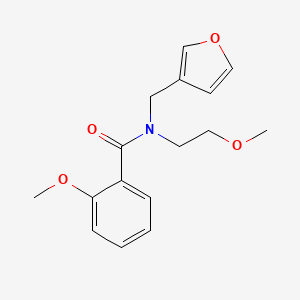
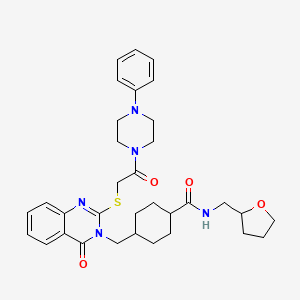
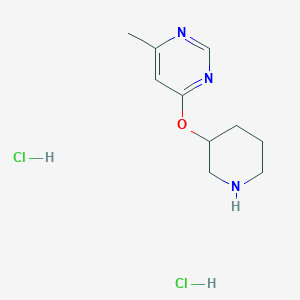


![3,4,5-triethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2641038.png)
